molecular formula C9H19NO B3118775 [(oxiran-2-yl)methyl]dipropylamine CAS No. 24213-77-2

[(oxiran-2-yl)methyl]dipropylamine

Cat. No.: B3118775
CAS No.: 24213-77-2
M. Wt: 157.25 g/mol
InChI Key: NJUWYHWXFJKQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(oxiran-2-yl)methyl]dipropylamine is a tertiary amine featuring a dipropylamine backbone substituted with an oxirane (epoxide) ring at the methyl position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol (calculated). The compound’s structure combines the basicity of a tertiary amine with the reactivity of an epoxide, making it valuable in synthetic chemistry, particularly for nucleophilic ring-opening reactions and polymer cross-linking applications .

Properties

IUPAC Name

N-(oxiran-2-ylmethyl)-N-propylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-10(6-4-2)7-9-8-11-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUWYHWXFJKQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(oxiran-2-yl)methyl]dipropylamine typically involves the reaction of oxirane with dipropylamine under controlled conditions. One common method is the nucleophilic ring-opening of oxirane by dipropylamine. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane at room temperature. The reaction proceeds via the nucleophilic attack of the amine on the less sterically hindered carbon of the oxirane ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(Oxiran-2-yl)methyl]dipropylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional functional groups.

    Reduction: Diols with two hydroxyl groups.

    Substitution: Various substituted amines and oxirane derivatives.

Scientific Research Applications

Chemistry

[(Oxiran-2-yl)methyl]dipropylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is used to study the mechanisms of enzyme-catalyzed reactions involving epoxides and amines. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of epoxy resins and other polymeric materials. Its reactivity makes it a valuable component in the formulation of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of [(oxiran-2-yl)methyl]dipropylamine involves its interaction with nucleophiles, such as amines and thiols. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Molecular Features

Table 1: Structural Comparison of [(oxiran-2-yl)methyl]dipropylamine and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₉H₁₉NO 157.25 Tertiary amine, epoxide
Dipropylamine C₆H₁₅N 101.19 Tertiary amine
(S)-Methoxyisopropylamine C₄H₁₁NO 89.14 Primary amine, methoxy
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Secondary amine, branched alkyl
TMP epoxide (from ) Not provided Not provided Epoxide, ester groups

Key Observations :

  • The epoxide group in this compound distinguishes it from simpler tertiary amines like dipropylamine, enabling unique reactivity in polymer and pharmaceutical synthesis.
  • Compared to (S)-Methoxyisopropylamine, the target compound lacks a stereocenter but has greater hydrophobicity due to its larger alkyl chains .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Amines

Compound Water Solubility (g/L) logP (Predicted) Boiling Point (°C) Reactivity Notes
This compound Low (<10) ~2.5 ~200 (estimated) Epoxide ring-opening; nucleophilic attack
Dipropylamine 10.3 (experimental) 1.74 110 Forms salts with acids; weak base
(S)-Methoxyisopropylamine High (>100) ~0.5 90–95 Enantioselective reactivity
Methyl(2-methylpropyl)amine Moderate (~50) 1.3 85–87 Skin irritant; volatile liquid

Key Findings :

  • Aqueous Solubility : The tertiary amine group and hydrophobic epoxide in this compound reduce water solubility compared to primary amines like (S)-Methoxyisopropylamine. SAFT-γMie models confirm that tertiary amines (N–H₂O interactions) exhibit lower solubility than primary (NH₂–H₂O) or secondary (NH–H₂O) amines .
  • logP : The higher logP of the target compound (~2.5) reflects its lipophilicity, making it suitable for lipid-based formulations.

Biological Activity

[(Oxiran-2-yl)methyl]dipropylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an epoxide group, which is known for its reactivity and ability to interact with various biological targets. The presence of the dipropylamine moiety may enhance its lipophilicity and membrane permeability, potentially influencing its biological activity.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Target Enzymes

  • Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can alter tryptophan metabolism, impacting immune response and neuroprotection.
  • Cyclin-dependent kinases (CDKs) : Compounds similar to this compound have shown potential in inhibiting CDKs, which are crucial for cell cycle regulation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of this compound can suppress cancer cell proliferation. For instance, related oxime derivatives have shown IC50 values as low as 0.67 μM against specific cancer cell lines, indicating strong anticancer potential .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and pathways .
  • Antimicrobial Properties :
    • Investigations into related compounds suggest potential antimicrobial activity, although specific data on this compound requires further exploration .

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

  • Indirubin Derivatives :
    • A study on indirubin 3'-(O-oxiran-2-ylmethyl)oxime showed significant anticancer activity (IC50 = 1.7 μM) against HepG2 cells, demonstrating the efficacy of epoxide-containing compounds in cancer therapy .
  • Kinase Inhibition :
    • Research has identified that oxime derivatives can inhibit multiple kinases involved in cancer progression, suggesting that modifications like those seen in this compound may enhance therapeutic effects .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsObserved EffectIC50 Value
AnticancerIndirubin derivativesSuppression of cell growth0.67 μM
Anti-inflammatoryOxime derivativesInhibition of inflammatory markersNot specified
AntimicrobialRelated compoundsAntimicrobial activityNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(oxiran-2-yl)methyl]dipropylamine
Reactant of Route 2
Reactant of Route 2
[(oxiran-2-yl)methyl]dipropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.